Cas no 18736-53-3 (Uridine5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-)

Uridine5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy- structure
18736-53-3 structure
Product Name:Uridine5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-
Numero CAS:18736-53-3
MF:C9H14BrN2O14P3
MW:547.037744998932
CID:192881
PubChem ID:65267
Update Time:2025-04-19

Uridine5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • Uridine5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-
    • bromodeoxyuridine triphosphate
    • 5-Bromodeoxyuridine triphosphate
    • 18736-53-3
    • J-000655
    • 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt
    • SCHEMBL150029
    • 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
    • 102212-99-7
    • PD148794
    • [[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 5-bromo-2'-deoxyuridine 5'-triphosphate
    • DTXSID30940203
    • MFCD00057405
    • ((2R,3S,5R)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
    • Uridine5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, tetrasodium salt (9CI)
    • 5-BrdUTP
    • Brdutp
    • Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-
    • Inchi: 1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1
    • Chiave InChI: BLQCQNFLEGAHPA-RRKCRQDMSA-N
    • Sorrisi: BrC1C(NC(N(C=1)[C@H]1C[C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O1)O)=O)=O

Proprietà calcolate

  • Massa esatta: 545.88413g/mol
  • Massa monoisotopica: 545.88413g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 8
  • Complessità: 857
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -4.1
  • Superficie polare topologica: 239Ų
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.